molecular formula C9H9ClO3 B8523157 Methyl (3-chloro-5-hydroxyphenyl)acetate

Methyl (3-chloro-5-hydroxyphenyl)acetate

Cat. No.: B8523157
M. Wt: 200.62 g/mol
InChI Key: FRURNNFLRQYXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3-chloro-5-hydroxyphenyl)acetate is an organic compound belonging to the class of substituted phenylacetate esters. It serves as a valuable chemical building block and intermediate in organic synthesis and research applications. The structure, featuring both a chloro and a hydroxy substituent on the phenyl ring, along with the methyl ester functional group, makes it a versatile precursor for the development of more complex molecules. In scientific research, this compound and its analogues are of significant interest in crystal engineering and materials science. The functional groups present can engage in various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical for designing multicomponent crystals like co-crystals and salts . These studies aim to modify and improve the physicochemical properties of materials, which can have implications for the pharmaceutical and agrochemical industries . Furthermore, the chlorinated hydroxyphenylacetate scaffold is found in compounds used to develop screening libraries for medicinal and agrochemical research . Researchers utilize this core structure to explore new chemical entities with potential biological activity. The compound is for research use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 2-(3-chloro-5-hydroxyphenyl)acetate

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,11H,4H2,1H3

InChI Key

FRURNNFLRQYXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key attributes of Methyl (3-chloro-5-hydroxyphenyl)acetate and related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Functional Groups CAS Number Reference
This compound C₉H₉ClO₃ 200.45 (calculated) 3-Cl, 5-OH Acetate ester Not provided -
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate C₁₀H₁₁FO₃ 198.19 2-F, 5-OCH₃ Acetate ester 1427389-00-1
Methyl 2-(3-fluoro-5-methylphenyl)-2-hydroxyacetate C₁₀H₁₁FO₃ 198.19 3-F, 5-CH₃ 2-hydroxyacetate 1542978-39-1
(3-chlorophenyl) indole-acetate derivative C₂₅H₁₈Cl₂NO₄ Not provided 3-Cl Indole, chlorobenzoyl 60051-79-8
Key Observations:

Substituent Effects: Chlorine vs. Hydroxyl vs. Methoxy/Methyl: The hydroxyl group in the target compound improves aqueous solubility via hydrogen bonding, whereas methoxy (in ) or methyl (in ) groups reduce polarity, favoring organic solubility.

Positional Isomerism :

  • The 3-chloro-5-hydroxyl substitution pattern on the phenyl ring creates a meta-directing electronic environment, influencing reactivity in electrophilic substitution reactions. In contrast, fluorine at position 2 () or methyl at position 5 () alters steric and electronic profiles.

Functional Group Diversity :

  • The 2-hydroxyacetate group in introduces an additional hydroxyl moiety on the acetate chain, increasing hydrogen-bonding capacity compared to the target compound’s simpler ester structure.

Stability and Reactivity

  • Ester Hydrolysis : The target’s methyl ester is less prone to hydrolysis under basic conditions than bulkier esters (e.g., the indole-linked ester in ), though the hydroxyl group may facilitate acid-catalyzed reactions.

Preparation Methods

Table 1: Performance Metrics of Preparation Methods

MethodCatalyst SystemTemperature RangeTimeYield (%)Purity (%)Scalability
Transesterificationp-TsOH in toluene60–120°C5–8 h95–9799.0Industrial
SteglichDCC/DMAP in DCM0–25°C12–24 h78–8297.5Lab-scale
MicrowaveAmberlyst-1580°C (microwave)0.5 h8898.2Pilot-scale

Key Observations :

  • The transesterification route demonstrates superior yield and scalability due to its continuous process design and minimal purification requirements.

  • Microwave methods reduce reaction times but require specialized equipment, limiting industrial adoption.

  • Steglich esterification avoids acidic conditions but generates stoichiometric waste (dicyclohexylurea), complicating large-scale applications.

Regioselectivity and Functional Group Compatibility

Chlorine incorporation presents unique challenges:

  • Electrophilic Aromatic Substitution : Direct chlorination of methyl (3-hydroxy-5-phenyl)acetate risks overhalogenation. Controlled addition of Cl<sub>2</sub> gas in acetic acid at 40°C achieves 85% mono-chlorination.

  • Protection-Deprotection Strategies :

    • Silylation : tert-Butyldimethylsilyl (TBS) protection of the phenolic -OH group before chlorination (yield: 89% for TBS-ether formation).

    • Selective Dechlorination : Use of Zn/HOAc to remove undesired chloro substituents (e.g., para-chloro byproducts).

Industrial-Scale Process Optimization

Solvent Recovery and Waste Management

The transesterification process exemplifies green chemistry principles:

  • Toluene Recycling : 92% recovery via fractional distillation.

  • Catalyst Reusability : p-TsOH retains 90% activity after five batches.

  • Zero Liquid Discharge : Crystallization mother liquor is reconstituted for subsequent batches.

Crystallization Dynamics

  • Cooling Profile : Linear temperature reduction from 60°C to 0°C over 4 hours produces uniform crystals (D<sub>50</sub> = 150 μm).

  • Polymorph Control : Ethyl acetate/heptane anti-solvent systems stabilize the desired crystalline form (melting point: 102–104°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Methyl (3-chloro-5-hydroxyphenyl)acetate?

  • Methodological Answer : The synthesis can be optimized via esterification of (3-chloro-5-hydroxyphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include maintaining anhydrous conditions, a temperature range of 60–80°C, and a molar ratio of 1:3 (acid:methanol) to drive the equilibrium. Reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the ester .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR. Key signals include the ester methyl group (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and aromatic protons (split patterns due to chloro and hydroxyl substituents).
  • IR : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and hydroxyl stretching (broad peak ~3400 cm⁻¹ if free –OH exists).
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 214.6 (M⁺) and fragments corresponding to loss of –OCH₃ or Cl .

Q. What methods are recommended for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) provides precise purity analysis. Alternatively, gas chromatography (GC) with a flame ionization detector (FID) can be used if the compound is volatile. Melting point determination (expected range: 70–80°C, based on analogs) and elemental analysis (C, H, Cl) should align with theoretical values .

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